![molecular formula C17H26ClNO4 B4401703 2-[2-[2-(2,6-Dimethylmorpholin-4-yl)ethoxy]ethoxy]benzaldehyde;hydrochloride](/img/structure/B4401703.png)
2-[2-[2-(2,6-Dimethylmorpholin-4-yl)ethoxy]ethoxy]benzaldehyde;hydrochloride
Overview
Description
2-[2-[2-(2,6-Dimethylmorpholin-4-yl)ethoxy]ethoxy]benzaldehyde;hydrochloride is a chemical compound that belongs to the class of benzaldehydes It is characterized by the presence of a morpholine ring substituted with dimethyl groups and linked to a benzaldehyde moiety through ethoxy chains
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-(2,6-Dimethylmorpholin-4-yl)ethoxy]ethoxy]benzaldehyde;hydrochloride typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring is synthesized by reacting 2,6-dimethylmorpholine with ethylene oxide under controlled conditions.
Attachment of Ethoxy Chains: The synthesized morpholine derivative is then reacted with ethylene glycol to introduce ethoxy chains.
Formation of Benzaldehyde Moiety: The final step involves the reaction of the morpholine-ethoxy derivative with benzaldehyde in the presence of a suitable catalyst to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-[2-[2-(2,6-Dimethylmorpholin-4-yl)ethoxy]ethoxy]benzaldehyde;hydrochloride undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The ethoxy chains can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[2-[2-(2,6-Dimethylmorpholin-4-yl)ethoxy]ethoxy]benzaldehyde;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2-[2-[2-(2,6-Dimethylmorpholin-4-yl)ethoxy]ethoxy]benzaldehyde;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The ethoxy chains and morpholine ring contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2,6-Dimethylmorpholin-4-yl)benzaldehyde: Similar structure but lacks the ethoxy chains.
2-(2,6-Dimethylmorpholin-4-yl)ethanamine: Contains a morpholine ring and ethylamine group but lacks the benzaldehyde moiety.
Ethanol, 2-[2-(2-methoxyethoxy)ethoxy]-: Contains ethoxy chains but lacks the morpholine ring and benzaldehyde group.
Uniqueness
2-[2-[2-(2,6-Dimethylmorpholin-4-yl)ethoxy]ethoxy]benzaldehyde;hydrochloride is unique due to the combination of its structural features, including the morpholine ring, ethoxy chains, and benzaldehyde moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
2-[2-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]ethoxy]benzaldehyde;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4.ClH/c1-14-11-18(12-15(2)22-14)7-8-20-9-10-21-17-6-4-3-5-16(17)13-19;/h3-6,13-15H,7-12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGAYIIKQSNGBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCOCCOC2=CC=CC=C2C=O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}pyrimidine](/img/structure/B4401626.png)
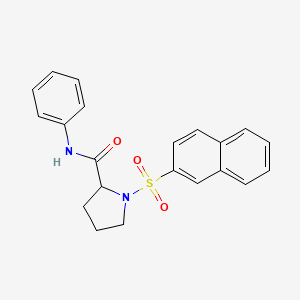
![Methyl 2-[benzyl-(4-fluorophenyl)sulfonylamino]acetate](/img/structure/B4401638.png)
![N-cyclohexyl-N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4401649.png)
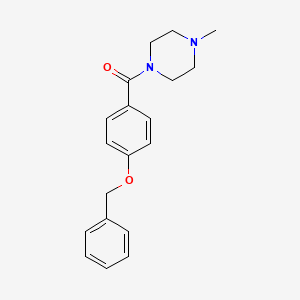
![2-fluoro-N-[4-(2-thienylcarbonyl)phenyl]benzamide](/img/structure/B4401659.png)
![5-Bromo-N~2~-[2-methoxy-5-(2-quinoxalinyl)phenyl]-2-furamide](/img/structure/B4401666.png)
![4-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}-1,3-thiazol-2-amine](/img/structure/B4401669.png)
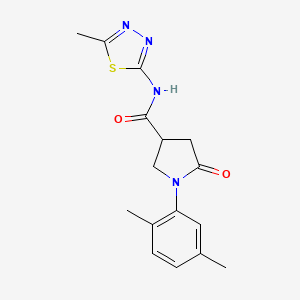
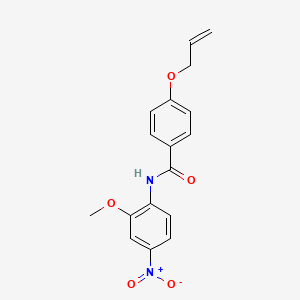
![2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B4401691.png)
![3-({[4-(dimethylamino)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B4401695.png)
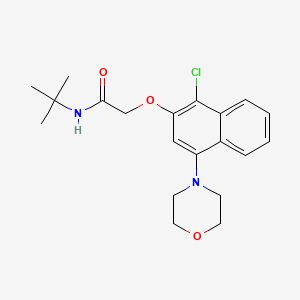
![N-(4-chlorophenyl)-2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4401714.png)
